

Application Notes and Protocols for AVG-233 In Vitro RdRp Assay

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AVG-233

Cat. No.: B1192212

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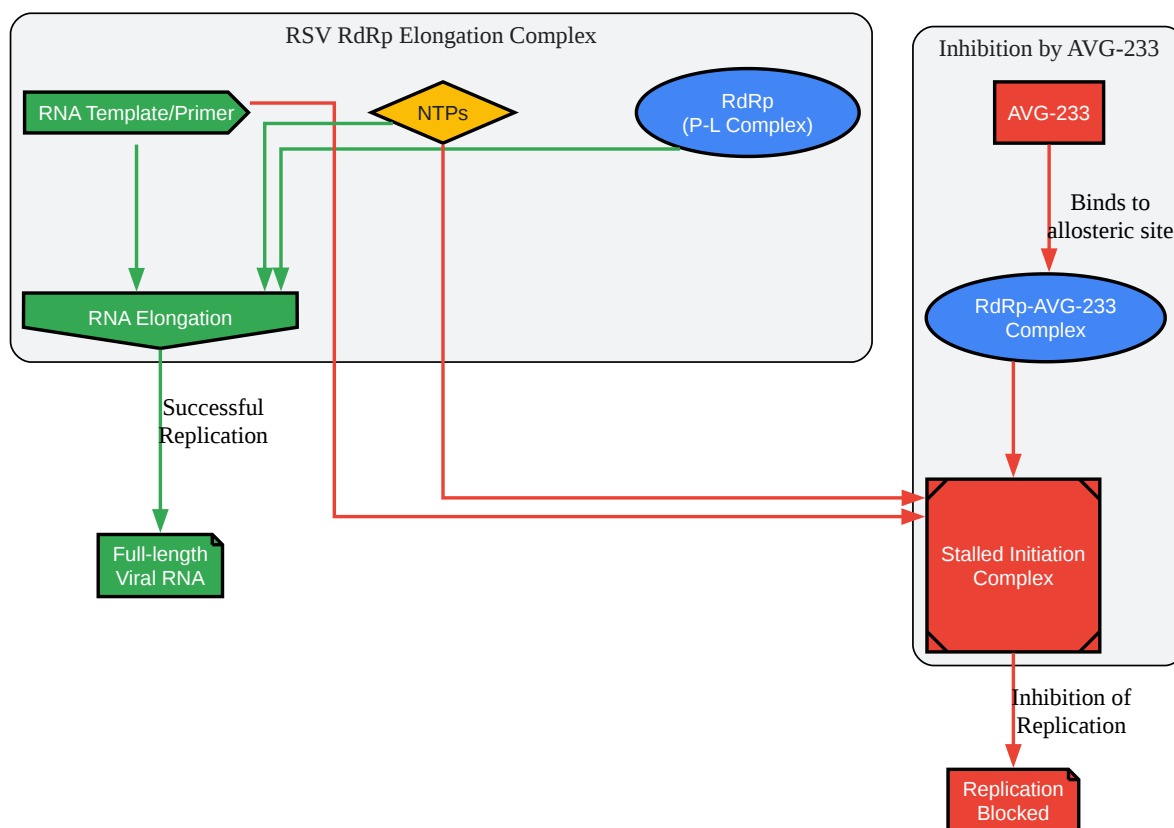
For Researchers, Scientists, and Drug Development Professionals

Introduction

AVG-233 is a potent and orally bioavailable allosteric inhibitor of the Respiratory Syncytial Virus (RSV) RNA-dependent RNA polymerase (RdRp).[1][2] It targets the viral polymerase complex, preventing the initiation and elongation of the viral RNA genome, a critical step in the virus's replication cycle.[1][3] Mechanistic studies have shown that **AVG-233** and its analogs block the elongation of RSV RNA products after the initial incorporation of a few nucleotides.[2] This document provides a detailed protocol for an in vitro RdRp assay to evaluate the inhibitory activity of **AVG-233** and similar compounds against the RSV polymerase.

Mechanism of Action

AVG-233 acts as an allosteric inhibitor of the RSV RdRp. It binds to a site at the interface of the polymerase's core, capping, and connector domains.[3] This binding event is thought to lock the polymerase in an initiation conformation, thereby preventing the necessary structural rearrangements required for processive RNA elongation.[4] This leads to a stall in RNA synthesis after the addition of the first few nucleotides.[5]



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Caption: Mechanism of **AVG-233** inhibition of RSV RdRp.

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of **AVG-233** against RSV.

Parameter	Value	Cell Line/System	Virus Strain	Reference
EC50	0.14 - 0.31 μ M	Not Specified	RSV strains and clinical isolates	[1]
EC50	0.31 μ M	Not Specified	RSV A2-L19F	[1]
EC50	0.14 μ M	Not Specified	RSV strain 2-20	[1]
EC50	0.2 μ M	Not Specified	RSV clinical isolate 718	[1]
IC50	~39 μ M	In vitro RdRp assay	Not Applicable	[4][6]
IC50	13.7 μ M	In vitro RdRp assay (L1-1749 fragment)	Not Applicable	[1][4][6]
KD	38.3 μ M	Biolayer Interferometry (Full-length L)	Not Applicable	[1][6]
KD	53.1 μ M	Biolayer Interferometry (L1-1749 fragment)	Not Applicable	[1][6]

Experimental Protocol: In Vitro RdRp Assay

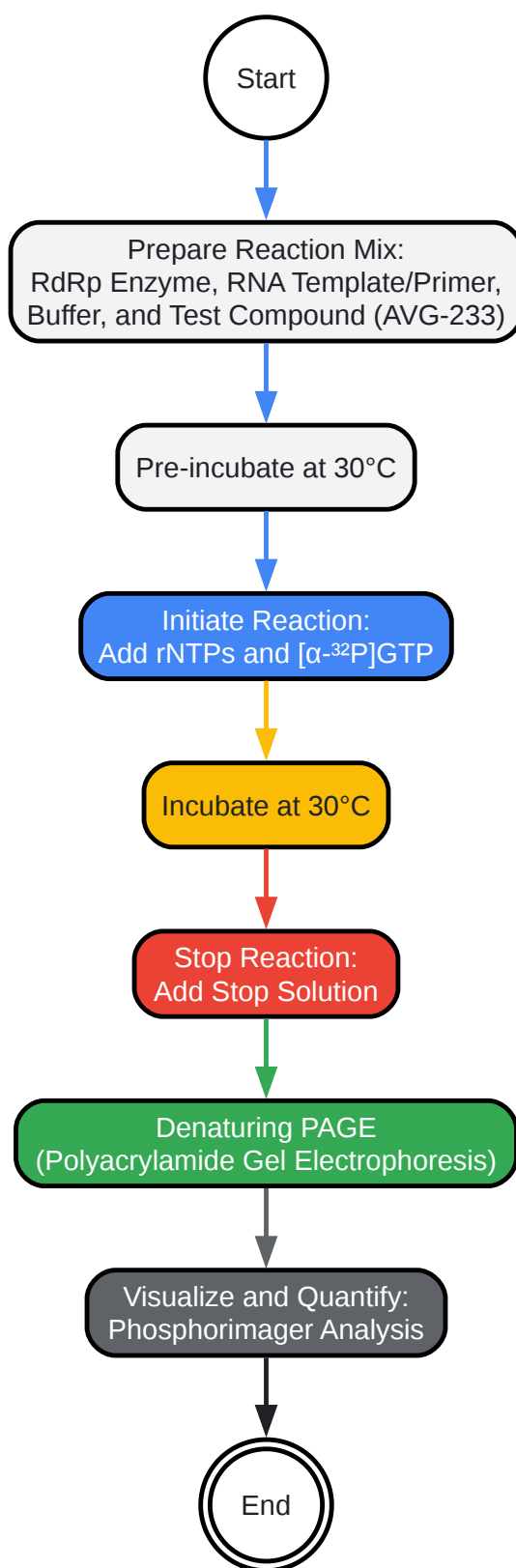
This protocol is designed to measure the inhibitory effect of compounds on the RNA elongation activity of the RSV RdRp complex.

Materials and Reagents

- Purified recombinant RSV P-L polymerase complex
- Synthetic RNA template and primer (e.g., a short RNA duplex with a 3' overhang on the template strand)

- Ribonucleoside triphosphates (rNTPs: ATP, CTP, UTP)
- [α - 32 P]GTP (radiolabeled guanosine triphosphate)
- **AVG-233** or other test compounds dissolved in DMSO
- Reaction Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 10 mM KCl, 1 mM DTT, 0.1% Triton X-100)
- Stop Solution (e.g., 95% formamide, 20 mM EDTA, 0.025% bromophenol blue, 0.025% xylene cyanol)
- Denaturing polyacrylamide gel (e.g., 20%, with 7M urea)
- TBE Buffer (Tris-borate-EDTA)
- Phosphorimager screen and imaging system

Experimental Workflow



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Caption: Experimental workflow for the in vitro RdRp assay.

Step-by-Step Procedure

- Preparation of Reaction Mixtures:
 - On ice, prepare a master mix containing the reaction buffer, purified RSV P-L polymerase complex, and the synthetic RNA template/primer.
 - Aliquot the master mix into individual reaction tubes.
 - Add varying concentrations of **AVG-233** (or other test compounds) dissolved in DMSO to the respective tubes. Ensure the final DMSO concentration is consistent across all reactions (e.g., $\leq 1\%$). Include a vehicle control (DMSO only).
- Pre-incubation:
 - Incubate the reaction mixtures at 30°C for 15 minutes to allow for the binding of the polymerase to the RNA and the test compound.
- Initiation of RNA Synthesis:
 - Initiate the polymerase reaction by adding a mixture of rNTPs and [α - ^{32}P]GTP to each tube. The final concentration of unlabeled GTP should be optimized to be in the low micromolar range to ensure efficient incorporation of the radiolabeled nucleotide.
- Incubation:
 - Incubate the reactions at 30°C for a defined period (e.g., 60 minutes). The optimal incubation time should be determined empirically to ensure sufficient product formation in the control reaction without being in the saturation phase.
- Termination of the Reaction:
 - Stop the reaction by adding an equal volume of Stop Solution to each tube. The EDTA in the stop solution will chelate the Mg^{2+} ions, which are essential for polymerase activity.
- Analysis of RNA Products:
 - Denature the RNA products by heating the samples at 95°C for 5 minutes.

- Separate the radiolabeled RNA products by size using denaturing polyacrylamide gel electrophoresis (PAGE).
- Dry the gel and expose it to a phosphorimager screen.
- Data Acquisition and Analysis:
 - Scan the phosphorimager screen using a suitable imaging system.
 - Quantify the intensity of the bands corresponding to the elongated RNA products.
 - Calculate the percentage of inhibition for each concentration of **AVG-233** relative to the vehicle control.
 - Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Safety Precautions

- Follow all institutional guidelines for handling radioactive materials ([α -³²P]GTP).
- Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.
- Handle all chemicals, including DMSO and the components of the stop solution, in a well-ventilated area or a chemical fume hood.

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